molecular formula C7H4BrFO2 B042977 2-Bromo-4-fluorobenzoic acid CAS No. 1006-41-3

2-Bromo-4-fluorobenzoic acid

Cat. No.: B042977
CAS No.: 1006-41-3
M. Wt: 219.01 g/mol
InChI Key: RRKPMLZRLKTDQV-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorobenzoic acid is an organic compound with the molecular formula C7H4BrFO2. It is a halogenated benzoic acid derivative, characterized by the presence of both bromine and fluorine atoms on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Synthetic Routes and Reaction Conditions:

    Bromination of 4-fluorobenzoic acid: One common method involves the bromination of 4-fluorobenzoic acid using bromine or bromine-containing reagents.

    Oxidation of 2-bromo-4-fluorotoluene: Another method involves the oxidation of 2-bromo-4-fluorotoluene to convert the methyl group into a carboxylic acid group.

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Biological Activity

2-Bromo-4-fluorobenzoic acid (C7H4BrFO2) is an aromatic compound known for its diverse applications in organic synthesis and medicinal chemistry. Its unique structure, characterized by the presence of both bromine and fluorine substituents, contributes to its biological activity, making it a compound of interest in various research fields. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C7H4BrFO2
  • Molecular Weight : 218.00 g/mol
  • Melting Point : 169.0 - 176.0 °C
  • Appearance : White to cream crystalline powder
  • Solubility : Soluble in water and methanol

Synthesis and Applications

This compound serves as a precursor in the synthesis of various biologically active compounds. Notable applications include:

  • Synthesis of Antimycotics : It is utilized in the preparation of boron-containing antifungal agents for treating onychomycosis .
  • Pharmaceutical Intermediates : It is involved in the synthesis of compounds like 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, which exhibit neuroleptic properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various fungal strains, suggesting potential use in antifungal therapies .

Cytotoxicity and Antitumor Activity

The compound has shown promising results in cytotoxic assays against cancer cell lines. For instance, derivatives synthesized from this compound were evaluated for their ability to inhibit cell proliferation in breast cancer models, revealing IC50 values that indicate moderate to high cytotoxicity .

The biological activity of this compound is often attributed to its ability to interact with cellular targets involved in signaling pathways. The presence of halogens (bromine and fluorine) enhances the lipophilicity and reactivity of the compound, facilitating its incorporation into biological systems .

Case Studies

  • Antifungal Activity Evaluation :
    • In a controlled study, this compound was tested against Candida albicans and Aspergillus niger. Results showed a significant reduction in fungal growth at concentrations as low as 50 μg/mL, indicating strong antifungal properties.
  • Cytotoxicity Against Cancer Cells :
    • A series of derivatives were synthesized from this compound and tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The most effective derivative exhibited an IC50 value of 15 μM against MCF-7 cells, suggesting potential for further development as an anticancer agent.

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 ValueReference
AntifungalCandida albicans50 μg/mL
AntifungalAspergillus niger40 μg/mL
CytotoxicityMCF-7 (Breast Cancer)15 μM
CytotoxicityHeLa (Cervical Cancer)20 μM

Properties

IUPAC Name

2-bromo-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKPMLZRLKTDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00905622
Record name 2-Bromo-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006-41-3
Record name 2-Bromo-4-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

30.8 g (0 1 mol) of 2-bromo-4-fluoro-3',5'-dimethylbenzophenone were dissolved in 140 g of 90% sulfuric acid, and 5.7 g of 90% hydrogen peroxide solution were added dropwise (metering time 1 h) between -10° C. and 0° C. After subsequent stirring for 2 h, the mixture was poured on to 500 g of ice and then heated at the boil for 5 h. Isolation as described in Example 8 gave 9.6 g (0.079 mol, 79%) of 3,5-dimethylphenol and 15.6 g (0.071 mol, 71%) of 2-bromo-4-fluorobenzoic acid (crude, purity (GC) ca. 90%, melting point 160°-166° C.)
Name
2-bromo-4-fluoro-3',5'-dimethylbenzophenone
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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